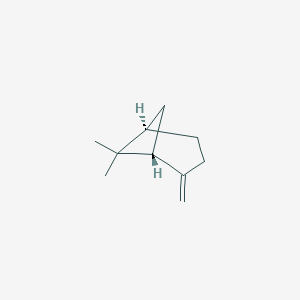

(+)-β-蒎烯

概述

描述

Synthesis Analysis

The synthesis of myrcene through the pyrolysis of β-pinene represents a critical pathway for the industrial production of various terpenic alcohols and vitamins A and E. A theoretical equilibrium model predicts yields of myrcene from β-pinene could reach 93.5%, although practical yields have been lower, likely due to decomposition reactions of myrcene into various degradation products (Kolicheski et al., 2007).

Molecular Structure Analysis

The isomerization reactions of α-pinene to other hydrocarbons like camphene and terpinolenes over Beta zeolites highlight the structural versatility of pinene molecules and the impact of acidic environments on their rearrangement. The study of these reactions provides insight into the molecular structure dynamics of β-pinene under different conditions (Gündüz et al., 2005).

Chemical Reactions and Properties

β-Pinene's reactivity, particularly in the presence of Lewis acids, allows for the synthesis of pinane-type sulfides through regiospecific reactions. This reactivity is crucial for understanding the chemical properties and potential applications of β-pinene derivatives in various fields, including the synthesis of environmentally friendly polymers and materials (Nikitina et al., 2006).

Physical Properties Analysis

The study of binary diffusion coefficients of α-pinene and β-pinene in supercritical carbon dioxide provides valuable data on their physical properties under different conditions. This information is essential for industrial applications where supercritical CO2 is used as a solvent or in extraction processes (Silva et al., 2004).

Chemical Properties Analysis

The ozonolysis of β-pinene in gas-phase experiments reveals the formation of multifunctional organic acids, such as pinic acid and norpinic acid. These reactions provide insight into the atmospheric chemistry of β-pinene and its role in the formation of secondary organic aerosols, highlighting its environmental and climatic significance (Ma & Marston, 2008).

科学研究应用

对酵母细胞的作用:(+)-β-蒎烯已被发现可以抑制酵母细胞的呼吸作用,影响线粒体的功能。这种抑制作用取决于蒎烯与酵母细胞的比例。它还影响质子泵和 K+ 转运,表明它对细胞膜(特别是线粒体)有影响 (Uribe、Ramírez 和 Peña,1985)。

电化学判别:已证明利用电化学方法识别和区分 (+)-β-蒎烯的对映异构体,表明其在化学传感应用中的潜力 (Deng、Li、Chen、Ma 和 Cheng,2017)。

对念珠菌属的抗真菌活性:研究表明 (+)-β-蒎烯具有抗真菌特性,特别是对念珠菌属。它可能通过干扰细胞壁形成而发挥作用,并具有作为抗生物膜剂的潜力 (Andrade、Rosalen、Freires、Scotti、Scotti、Aquino 和 de Castro,2019)。

抗菌活性:(+)-β-蒎烯的正对映异构体已显示出对真菌和细菌的杀菌活性。这包括对白色念珠菌和耐甲氧西林金黄色葡萄球菌的显着作用 (da Silva、Lopes、Barros de Azevedo、Costa、Alviano 和 Alviano,2012)。

降血糖和抗炎作用:一项针对糖尿病大鼠的研究突出了 β-蒎烯的降血糖、降血脂和抗炎特性。这表明其在管理与糖尿病相关的症状中具有潜在的治疗用途 (Santos、Coelho、Fontes Loula、Saraiva Landim、Fernandes Lima、Machado、Lopes、Gomes、da Costa、de Menezes、Coutinho、Kim、Felipe、Neves 和 Kerntopf,2022)。

作用机制

Target of Action

It is known to interact with various proteins and enzymes in the body, influencing their function and activity .

Mode of Action

The exact mode of action of (+)-beta-Pinene is not fully understood. It is believed to interact with its targets, leading to changes in their function and activity. This can result in a variety of effects, depending on the specific target and the context in which the interaction occurs .

Biochemical Pathways

The biochemical pathways affected by (+)-beta-Pinene are diverse and complex. It is known to influence a variety of pathways, leading to downstream effects that can impact various physiological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (+)-beta-Pinene are crucial in determining its bioavailability. After administration, it is absorbed and distributed throughout the body, where it interacts with its targets. It is then metabolized and eventually excreted .

Result of Action

The molecular and cellular effects of (+)-beta-Pinene’s action are varied and depend on the specific targets it interacts with. These effects can range from changes in enzyme activity to alterations in protein function .

Action Environment

The action, efficacy, and stability of (+)-beta-Pinene can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other substances that can interact with (+)-beta-Pinene .

属性

IUPAC Name |

(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARULDDTDQWMU-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CCC(=C)[C@H]1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173682 | |

| Record name | beta-Pinene, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-beta-Pinene | |

CAS RN |

19902-08-0 | |

| Record name | beta-Pinene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Pinene, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-β-Pinene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-Pinene, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGO73S04D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (+)-β-Pinene?

A1: (+)-β-Pinene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q2: How is (+)-β-Pinene typically characterized?

A2: Common techniques include Gas Chromatography (GC) coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) [, , , ]. These methods allow for separation and identification of (+)-β-Pinene within complex mixtures like essential oils.

Q3: Is there a difference between (+)-β-Pinene and (-)-β-Pinene?

A3: Yes, these two forms represent enantiomers of β-Pinene, meaning they are mirror images of each other. They share the same chemical formula and physical properties but can exhibit different biological activities [].

Q4: What biological activities have been reported for (+)-β-Pinene?

A4: (+)-β-Pinene has shown potential in several areas:

- Anti-inflammatory Effects: Studies in diabetic rat models suggest (+)-β-Pinene may reduce inflammation, potentially through mechanisms shared with the drug glibenclamide [].

- Antimicrobial Activity: Research indicates (+)-β-Pinene, often found in essential oils, exhibits antimicrobial activity against various bacteria, including plant pathogens [, , ].

- Insecticidal Activity: Essential oils rich in (+)-β-Pinene have demonstrated insecticidal properties against certain pests, including the red flour beetle (Tribolium castaneum) [].

Q5: How does (+)-β-Pinene contribute to the aroma of plants?

A5: (+)-β-Pinene is a volatile organic compound (VOC) that contributes to the characteristic aroma of various plants. For instance, it's found in bullock's heart fruit (Annona reticulata L.), contributing to its custard-like and fruity aroma []. It's also a significant component of the aroma profiles in cardamom [], carrots [], sage [], and other plant species [, , ].

Q6: How does (+)-β-Pinene act as a skin permeation enhancer?

A6: Research suggests that (+)-β-Pinene, along with other cyclic monoterpenes, can enhance the transdermal delivery of drugs like indomethacin []. This effect is thought to be due to its interaction with the stratum corneum, the outermost layer of the skin.

Q7: How is (+)-β-Pinene biosynthesized in plants?

A7: (+)-β-Pinene biosynthesis involves enzymes known as monoterpene synthases. These enzymes catalyze the cyclization of geranyl pyrophosphate (GPP), a precursor molecule in the terpenoid biosynthesis pathway [, ]. The specific stereochemistry of (+)-β-Pinene is determined by the enzyme's active site and the stereochemistry of the proton elimination step [].

Q8: How is (+)-β-Pinene metabolized in mammals?

A8: Studies in rabbits reveal that (+)-β-Pinene is metabolized through various pathways, including allylic oxidation, leading to the formation of metabolites like (-)-trans-verbenol []. The specific metabolic routes can be complex, involving enzymes such as cytochrome P450s [].

Q9: What is the ecological role of (+)-β-Pinene?

A9: As a VOC released by plants, (+)-β-Pinene plays a role in plant-insect interactions. It can act as an attractant for some insects, including bark beetles (Ips typographus) [, ], while potentially repelling others [].

Q10: How does (+)-β-Pinene contribute to atmospheric chemistry?

A10: (+)-β-Pinene, emitted by plants, undergoes atmospheric oxidation reactions with hydroxyl radicals and ozone [, , , ]. These reactions lead to the formation of secondary organic aerosol (SOA), which contributes to air pollution and can influence climate [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)

![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)